molecular formula C7H5N3O2 B1499516 4-(Isoxazol-4-yl)pyrimidin-2(1H)-one CAS No. 36508-34-6

4-(Isoxazol-4-yl)pyrimidin-2(1H)-one

Cat. No.: B1499516
CAS No.: 36508-34-6
M. Wt: 163.13 g/mol
InChI Key: MALIFUQMHSFNCE-UHFFFAOYSA-N
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Description

4-(Isoxazol-4-yl)pyrimidin-2(1H)-one is a chemical compound of high interest in medicinal chemistry and drug discovery, featuring a molecular framework that combines pyrimidin-2(1H)-one and isoxazole rings. This structure is a valuable scaffold for researchers developing novel therapeutic agents, particularly in the fields of oncology and immunology. Compounds bearing the isoxazole moiety have demonstrated significant immunoregulatory properties, functioning as immunosuppressive, anti-inflammatory, and immunostimulatory agents in various experimental models . The pyrimidinone ring is a common pharmacophore in synthetic chemistry, with derivatives showing promising cytotoxic activity against a range of human cancer cell lines, including breast, bladder, and colorectal carcinomas . Furthermore, the isoxazole-pyrimidine hybrid structure is recognized as a key template in the design of potent enzyme inhibitors; for instance, related isoxazolo[4,5-d]pyrimidine derivatives have been identified as novel and potent PI3Kδ inhibitors with antitumor activities . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

CAS No.

36508-34-6

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

6-(1,2-oxazol-4-yl)-1H-pyrimidin-2-one

InChI

InChI=1S/C7H5N3O2/c11-7-8-2-1-6(10-7)5-3-9-12-4-5/h1-4H,(H,8,10,11)

InChI Key

MALIFUQMHSFNCE-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)N=C1)C2=CON=C2

Canonical SMILES

C1=C(NC(=O)N=C1)C2=CON=C2

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

4-(Isoxazol-4-yl)pyrimidin-2(1H)-one features a pyrimidine ring substituted with an isoxazole moiety. This unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrimidine and isoxazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A notable study demonstrated that certain pyrimidine derivatives showed significant inhibitory effects on the proliferation of MCF-7 breast cancer cells, suggesting potential applications in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Structural analogs have shown effectiveness against various bacterial strains, indicating that modifications to the isoxazole or pyrimidine rings can enhance their antibacterial properties. For example, certain derivatives demonstrated activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are under investigation, particularly its ability to inhibit cyclooxygenase (COX) enzymes. Compounds containing similar structural motifs have been reported to reduce inflammation in vitro and in vivo, suggesting that this compound could be developed as a nonsteroidal anti-inflammatory drug (NSAID) with fewer side effects compared to traditional NSAIDs .

Case Study 1: Anticancer Activity Evaluation

A study published in the International Journal of Pharmaceutical Sciences Review and Research evaluated a series of pyrimidine derivatives for their anticancer activity. Among them, one derivative exhibited an IC50 value comparable to established chemotherapeutic agents, demonstrating significant potential for further development .

Case Study 2: Antimicrobial Screening

In a recent screening of various isoxazole derivatives, several compounds were found to exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at the isoxazole ring significantly influenced the antimicrobial potency .

Data Table: Summary of Biological Activities

CompoundActivity TypeNotable Findings
This compoundAnticancerInhibits MCF-7 cell proliferation with low IC50
Isoxazole Derivative AAntimicrobialEffective against resistant bacterial strains
Pyrimidine Derivative BAnti-inflammatoryInhibits COX enzymes better than traditional NSAIDs

Chemical Reactions Analysis

Table 1: Synthetic Routes and Yields

MethodReactants/ConditionsYield (%)Reference
Guanidine cyclizationEnaminone, guanidine, ethanol, 130°C90
Isatin annulationIsatin, 6-amino uracil, p-TsOH, H₂O85–92
Thermal rearrangementEthanimidate, triethyl orthoacetate78

Substitution Reactions

The pyrimidine-2(1H)-one core undergoes nucleophilic substitution at the 2-oxo position, while the isoxazole ring participates in electrophilic additions:

  • Nucleophilic substitution : Treatment with hydrazines or hydroxylamine replaces the 2-oxo group with amino or hydroxyl groups, forming 2-hydrazinylpyrimidine or 2-hydroxypyrimidine derivatives .

  • Electrophilic substitution : Bromination at the isoxazole C-5 position occurs under mild conditions (NBS, DCM, 0°C) .

Ring Expansion and Annulation

The compound serves as a scaffold for fused heterocycles:

  • Quinoline annulation : Reacts with benzoquinone in acetic acid to form isoxazolo[5,4-b]quinoline derivatives via C–C bond formation (yield: 75–88%) .

  • Pyranone formation : Condensation with N-benzoylglycine generates pyrazolylpyranones through a tandem cyclization-oxidation mechanism .

Cross-Coupling Reactions

Transition-metal-free C(sp³)–C(sp²) couplings are feasible:

  • Dehydrogenative coupling : Reacts with 1-aryl-5-pyrazolones in ethanol under aerobic conditions to form (pyrazol-4-ylidene)pyridine derivatives (yield: 82–90%) .

  • Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids functionalizes the pyrimidine C-4 position .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

  • Immunomodulation : Isoxazole-pyrimidine hybrids suppress IL-17A production in EL4 cells (IC₅₀: 20–31 nM) .

  • Antiproliferative effects : Benzopyran-4-one-isoxazole hybrids show selective cytotoxicity against MCF-7 cancer cells (IC₅₀: 2.1–4.3 μM) .

Table 2: Bioactivity of Key Derivatives

DerivativeTarget/ActivityIC₅₀/EC₅₀Reference
5-(3-Chlorophenyl)-4,5-dihydrodihydroisoxazolineIL-2 secretion (↑)12 μM
3-Methyl-1-phenylpyrazol-5-amineIL-17A inhibition20 nM
Benzopyran-4-one-isoxazole hybridMCF-7 cell growth inhibition2.1 μM

Mechanistic Insights

  • Nucleophilic addition : Protonation of the enaminone’s β-carbon activates the α,β-unsaturated system for Michael addition, followed by cyclization .

  • Oxidative coupling : Molecular oxygen facilitates dehydrogenation during cross-coupling, eliminating the need for metal catalysts .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Isoxazole and trifluoromethyl groups (e.g., in C6 ) enhance stability against oxidative metabolism.
  • Hydrogen Bonding: Non-planar conformations (e.g., dihedral angles ~34–69° in 4-methylphenyl derivatives ) and intramolecular N–H⋯O bonds improve crystallinity and solubility.
  • Bioactivity : Piperazine and indazole substituents (e.g., ) are linked to kinase inhibition, while coumarin derivatives may exhibit anticoagulant or fluorescent properties .

Tautomerism and Conformational Analysis

Pyrimidin-2(1H)-ones predominantly exist in the lactam form due to aromatic stabilization . Substituted derivatives show deviations from planarity:

  • 4-Methylphenyl Analogue : Pyrimidine ring exhibits a maximum deviation of -0.036 Å from planarity, with dihedral angles of 34.87° between rings .
  • Isoxazole-Containing Derivatives : The isoxazole’s electron-withdrawing nature may increase conjugation, reducing deviation from planarity compared to bulkier groups (e.g., indazole ).

Pharmacological and Industrial Relevance

  • Anthelmintic Activity : 4,6-Disubstituted derivatives show efficacy against Haemonchus contortus .
  • Kinase Inhibition : Piperazine- and indazole-substituted analogues (e.g., ) target PI3K/AKT/mTOR pathways.
  • Anticancer Potential: Trifluoromethyl groups (e.g., ) enhance cytotoxicity in vitro.

Preparation Methods

General Synthetic Strategy

The preparation of 4-(Isoxazol-4-yl)pyrimidin-2(1H)-one typically involves two main stages:

Preparation via Chalcone Intermediates and Hydroxylamine Cyclization

This method is widely reported and involves the following steps:

Step 1: Synthesis of Chalcone Derivatives

  • Chalcones bearing pyrimidine substituents are synthesized through Claisen-Schmidt condensation reactions between appropriate acetylpyrimidine derivatives and aromatic aldehydes.
  • For example, 5-acetyl-3,4-dihydropyridine-2-one derivatives are prepared using Biginelli reaction conditions catalyzed by tin(II) chloride dihydrate under reflux in acetonitrile.
  • The chalcone formation is carried out in 40% alcoholic potassium hydroxide solution, facilitating the aldol condensation to yield α,β-unsaturated ketones.

Step 2: Cyclization to Isoxazole

  • The chalcone (0.015 mol), sodium acetate (0.015 mol), and hydroxylamine hydrochloride (0.015 mol) are refluxed in ethanol for 7–8 hours.
  • The progress is monitored by thin-layer chromatography (TLC).
  • After completion, the solvent is removed under reduced pressure, and the residue is poured into ice water, filtered, washed, dried, and recrystallized from ethanol.
  • This step leads to the formation of the isoxazole ring fused to the pyrimidinone core.

Reaction Conditions and Yields:

Parameter Details
Solvent Ethanol
Reflux Time 7–8 hours
Molar Ratios Chalcone:NaOAc:Hydroxylamine = 1:1:1
Yield Generally moderate to good (up to ~85%)

Characterization:

  • 1H NMR spectra show characteristic signals for NH protons (~9.9 ppm), aromatic protons (7.2–7.7 ppm), and the isoxazole proton (~5.1 ppm).
  • IR spectra indicate N-H stretching (~3050 cm⁻¹), C=N stretching (~1580–1600 cm⁻¹), and C-O-N stretching (~890 cm⁻¹).

One-Pot Synthesis Approaches

A practical one-pot synthesis method has been reported for isoxazole-fused quinazoline alkaloids, which can be adapted for pyrimidinone derivatives:

  • Starting from alkynyl-substituted quinazolinones, treatment with tert-butyl nitrite (TBN) in DMSO at 80 °C for 6 hours yields isoxazole-fused products.
  • This method avoids isolation of intermediates and allows direct cyclization and ring fusion.
  • While this approach is demonstrated for quinazoline systems, the methodology is relevant for related pyrimidinone-based isoxazoles.

Synthesis via Reaction with Hydroxylamine Hydrochloride in Basic Methanol

Another detailed procedure involves:

  • Preparation of sodium methoxide by reacting sodium with methanol.
  • Addition of hydroxylamine hydrochloride to this solution to generate free hydroxylamine.
  • Addition of chalcone or α,β-unsaturated ketone derivatives bearing pyrimidine substituents.
  • Refluxing for 5 hours, followed by solvent removal and precipitation in ice water.
  • Filtration and recrystallization from ethanol yield the target isoxazole compound.

Example Data from Literature:

Compound No. Molecular Formula Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹)
1.2 C26H20N12O 85 270–275 3450 (N-H), 1590 (C=C), 1260 (C-N), 890 (C-O-N)
1.5 C35H24N12O2 65 272–277 3320 (N-H), 1560 (C=C), 1210 (C-N), 885 (C-O-N)

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Claisen-Schmidt + Hydroxylamine Chalcone + NaOAc + NH2OH·HCl, reflux in ethanol 7–8 h Up to 85 Widely used, moderate to good yields
One-Pot TBN Cyclization Alkynyl quinazolinone + TBN in DMSO, 80 °C, 6 h Moderate Efficient, avoids intermediate isolation
Sodium Methoxide + Hydroxylamine NaOMe + NH2OH·HCl in MeOH, reflux 5 h 65–85 Straightforward, good purity

Research Findings and Notes

  • The use of hydroxylamine hydrochloride is central to the cyclization step forming the isoxazole ring.
  • Reaction monitoring by TLC ensures completion and avoids side reactions.
  • Reflux conditions in ethanol or methanol are preferred for effective cyclization.
  • Elemental analysis, IR, 1H and 13C NMR, and mass spectrometry confirm the structure and purity of synthesized compounds.
  • Substituent effects on the pyrimidine and aromatic rings influence yield and reaction times.
  • The described methods provide a versatile platform for synthesizing diverse isoxazole-pyrimidinone derivatives with potential biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(isoxazol-4-yl)pyrimidin-2(1H)-one derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : The compound is typically synthesized via one-pot multicomponent reactions or stepwise functionalization. For example, dihydropyrimidinone scaffolds are often prepared using Biginelli-like reactions with aldehydes, β-ketoesters, and urea derivatives under acid catalysis . Modifications like introducing isoxazole substituents may require Suzuki coupling or cyclocondensation. Yields (e.g., 62% for bromophenyl derivatives) depend on solvent polarity, temperature, and catalysts (e.g., zinc ferrite nanoparticles improve efficiency) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • FT-IR : Confirms functional groups (e.g., NH stretch at ~3344 cm⁻¹, C=O at ~1676 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.96–7.66 ppm) and carbon backbone .
  • X-ray crystallography : Resolves bond lengths (e.g., C-N distances: 1.322–1.408 Å) and dihedral angles (e.g., 34.87° between pyrimidine and benzene rings) .

Q. How do researchers evaluate the preliminary biological activity of this compound class?

  • Methodological Answer : Standard assays include:

  • Anticancer screening : MTT assays against cell lines (e.g., Ehrlich ascites carcinoma) with IC₅₀ calculations .
  • Enzyme inhibition : Docking studies (e.g., VEGFR-2 binding with ΔG = -8.65 kcal/mol) combined with in vitro kinase assays .
  • ADMET profiling : Computational tools predict solubility, bioavailability, and toxicity (e.g., CYP450 interactions) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

  • Methodological Answer : Regioselectivity is controlled via:

  • Catalysts : Zinc ferrite nanoparticles enhance selectivity in multicomponent reactions .
  • Protecting groups : Temporary blocking of reactive sites (e.g., benzyloxy groups) during coupling steps .
  • Thermodynamic vs. kinetic control : Adjusting reaction temperature and solvent polarity to favor desired intermediates .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

  • Methodological Answer : Discrepancies arise from variations in:

  • Substituent effects : Electron-withdrawing groups (e.g., 4-Cl) enhance VEGFR-2 binding compared to unsubstituted analogs .
  • Assay conditions : Differences in cell line sensitivity (e.g., Sarcoma-180 vs. HeLa) or incubation times .
  • Structural confirmation : Validate purity and stereochemistry via HPLC and crystallography to rule out impurities .

Q. How do hydrogen-bonding interactions in crystal structures correlate with bioactivity?

  • Methodological Answer : X-ray studies reveal intramolecular N–H⋯O bonds (e.g., 2.86 Å) that stabilize active conformations. Intermolecular H-bonds in crystal packing (e.g., N–H⋯O distances of 3.02 Å) may mimic protein-ligand interactions, guiding SAR optimization .

Q. What computational approaches predict the binding modes of this compound derivatives to therapeutic targets?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina simulate ligand-protein interactions (e.g., π-π stacking with VEGFR-2 residues) .
  • MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å for 20 ns trajectories) .
  • Pharmacophore modeling : Identify critical features (e.g., H-bond acceptors at C=O positions) for activity .

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